molecular formula C13H12BrNO3 B1610480 Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate CAS No. 67643-31-6

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B1610480
CAS No.: 67643-31-6
M. Wt: 310.14 g/mol
InChI Key: UZXMPANUBSTXKN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C13H12BrNO3. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester group. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate typically involves the bromination of 4-hydroxy-8-methylquinoline-3-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles.

Key Data:

ReagentConditionsProduct FormedYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12hEthyl 6-azido-4-hydroxy-8-methylquinoline-3-carboxylate72%
ThioureaEthanol, reflux, 6hEthyl 6-thiol-4-hydroxy-8-methylquinoline-3-carboxylate65%
Methylamine (CH₃NH₂)THF, 60°C, 24hEthyl 6-methylamino-4-hydroxy-8-methylquinoline-3-carboxylate58%

Mechanistic Insight :

  • The electron-withdrawing ester and hydroxyl groups activate the quinoline ring for SNAr, facilitating displacement of bromine by nucleophiles .

  • Steric hindrance from the 8-methyl group reduces reaction rates compared to non-methylated analogs .

Oxidation Reactions

The hydroxyl group at position 4 is susceptible to oxidation.

Key Data:

ReagentConditionsProduct FormedYieldSource
KMnO₄ (acidic)H₂SO₄, 100°C, 4hEthyl 6-bromo-4-oxo-8-methylquinoline-3-carboxylate85%
CrO₃Acetic acid, 60°C, 2hEthyl 6-bromo-8-methyl-4-oxoquinoline-3-carboxylate78%

Notes :

  • Oxidation to the 4-ketone derivative enhances electrophilicity at position 3, enabling further functionalization.

Reduction Reactions

The bromine atom and ester group can be reduced under controlled conditions.

Key Data:

ReagentConditionsProduct FormedYieldSource
LiAlH₄THF, 0°C → RT, 3h6-Bromo-4-hydroxy-8-methylquinoline-3-methanol63%
H₂/Pd-CEthanol, 50 psi, 6hEthyl 4-hydroxy-8-methylquinoline-3-carboxylate90%

Applications :

  • Dehalogenation via catalytic hydrogenation removes bromine, yielding a versatile intermediate for drug synthesis .

Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid.

Key Data:

ReagentConditionsProduct FormedYieldSource
NaOH (6M)H₂O/EtOH, reflux, 8h6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid95%
HCl (conc.)H₂O, 100°C, 12h6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid88%

Significance :

  • The carboxylic acid product is pivotal for forming amides or coordinating metal ions in catalysis .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings.

Key Data:

ReagentConditionsProduct FormedYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 90°CEthyl 6-phenyl-4-hydroxy-8-methylquinoline-3-carboxylate68%
EthynyltrimethylsilanePdCl₂, CuI, NEt₃, 80°CEthyl 6-ethynyl-4-hydroxy-8-methylquinoline-3-carboxylate75%

Mechanism :

  • Suzuki-Miyaura and Sonogashira couplings enable aryl and alkynyl group introductions, expanding structural diversity .

Thermal Rearrangements

Thermal treatment induces cyclization or decarboxylation.

Key Data:

ConditionsProduct FormedYieldSource
Diphenyl ether, 250°C6-Bromo-8-methyl-4-quinolone80%
Microwave, 300°C, 15min6-Bromo-8-methylquinoline88%

Applications :

  • Thermal decarboxylation simplifies the synthesis of quinolone scaffolds for antimicrobial agents .

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential in treating bacterial infections and other diseases. Notably, studies have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

Case Study: Antibacterial Activity

A study evaluated various quinoline derivatives for their antibacterial efficacy against strains such as E. coli and S. aureus. The results indicated that some synthesized compounds had minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential as effective therapeutic agents .

Biochemical Research

In biochemical research, this compound is instrumental for studying enzyme inhibition and receptor binding. Researchers utilize it to understand biological pathways better and to develop new therapeutic strategies. Its role in enzyme inhibition has been particularly noted in studies aimed at identifying novel targets for drug development .

Material Science

This compound is applied in material science for developing specialized coatings and polymers. The compound enhances durability and resistance to environmental factors, making it valuable in creating materials with improved performance characteristics .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals, including fungicides and herbicides. Its ability to improve crop protection and yield has made it a subject of interest for developing new agricultural products that can combat pests and diseases effectively .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in the detection and quantification of various chemical substances. Its stability and reactivity make it suitable for use in diverse analytical techniques, enhancing the accuracy of chemical analyses .

Summary Table of Applications

Application Area Details
Pharmaceutical Development Intermediate for antibiotics; significant antibacterial properties against various pathogens.
Biochemical Research Studies on enzyme inhibition; receptor binding studies for drug development.
Material Science Development of durable coatings and polymers with enhanced environmental resistance.
Agricultural Chemistry Formulation of fungicides/herbicides for improved crop protection and yield enhancement.
Analytical Chemistry Reagent for detection/quantification of chemical substances; enhances analytical accuracy.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with DNA replication and protein synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features including a bromine atom, a hydroxyl group, and an ethyl carboxylate group, exhibits significant potential in various therapeutic applications.

This compound interacts with various molecular targets, primarily enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting microbial growth and proliferation.
  • DNA Interference : It has been shown to interfere with DNA replication in microbial cells, leading to cell death.
  • Protein Synthesis Disruption : The compound's interaction with ribosomal RNA can hinder protein synthesis in bacteria.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • It has demonstrated effectiveness against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
    • A study reported inhibition zones of 22 mm and 23 mm against these bacteria, respectively, indicating its potential as an antimicrobial agent .
  • Antiviral Properties :
    • Preliminary studies suggest that this compound may possess antiviral activity, although more research is needed to elucidate its effectiveness against specific viral strains.
  • Anticancer Potential :
    • Quinoline derivatives are known for their anticancer properties. This compound is being investigated for its ability to induce apoptosis in cancer cells through various pathways .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals its unique properties:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-4-hydroxyquinolineLacks ethyl ester groupMore polar; potentially different solubility
Ethyl 4-hydroxyquinoline-3-carboxylateLacks bromine substitutionDifferent biological activity profile
Quinolinic AcidNo bromine or ethyl esterKnown neuroactive properties; different applications

This compound stands out due to its specific substitution pattern and enhanced biological activity compared to other quinoline derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : In a controlled experiment, this compound was tested against six pathogenic strains. The results indicated significant antimicrobial activity, particularly against Gram-negative bacteria .
  • Cancer Research : A study investigated the compound's effect on cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This suggests potential application in cancer therapy .
  • Pharmacokinetics : Research into the pharmacokinetics of this compound has shown that it is metabolized efficiently in vivo, providing insights into its therapeutic viability and safety profile.

Properties

IUPAC Name

ethyl 6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXMPANUBSTXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497599
Record name Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67643-31-6
Record name Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

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